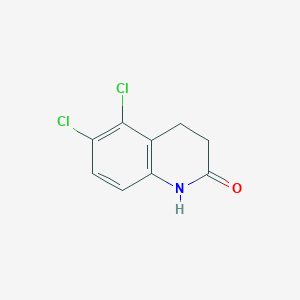

5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one

Description

Significance of Quinolinone and Dihydroquinolin-2(1H)-one Derivatives as Privileged Heterocyclic Structures in Drug Discovery

The concept of "privileged structures" describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological receptors. Quinolinone and its partially saturated analog, dihydroquinolin-2(1H)-one, are quintessential examples of such frameworks. These nitrogen-containing heterocyclic compounds are prevalent in a wide array of natural products, drugs, and bioactive molecules. nih.govnih.gov Their structural rigidity and capacity for diverse substitutions allow them to present functional groups in a precise three-dimensional arrangement, facilitating interactions with various biological targets. nih.gov

The versatility of the 3,4-dihydro-2(1H)-quinolinone moiety is evidenced by its presence in several FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov The therapeutic reach of these compounds extends to treatments for cardiovascular diseases, cancer, viral infections, and neurological disorders. nih.govnih.gov The established success and wide-ranging biological activities of this scaffold have cemented its status as a privileged structure, continually inspiring the development of new synthetic methodologies and the discovery of novel therapeutic agents. nih.gov

Overview of the 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one Core in Academic Research

Despite the broad interest in the dihydroquinolin-2(1H)-one scaffold, academic research has not uniformly explored all its possible derivatives. A thorough review of scientific literature reveals that the specific compound This compound has received limited attention as a primary subject of investigation.

The lack of dedicated research on its synthesis, biological activity, and specific applications means that no detailed research findings or data tables can be presented for this particular compound. Its significance, therefore, currently lies in its potential as a starting material for creating new derivatives that may leverage the privileged nature of the dihydroquinolin-2(1H)-one core.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

5,6-dichloro-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H7Cl2NO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) |

InChI Key |

NPZWDKAHJBPSHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,6 Dichloro 3,4 Dihydroquinolin 2 1h One and Analogues

Established Synthetic Pathways for the Dihydroquinolin-2(1H)-one Framework

The synthesis of the dihydroquinolin-2(1H)-one skeleton can be achieved through several established methodologies, primarily involving cyclization reactions and precursor-based strategies. These methods offer versatility in accessing a range of substituted analogues.

Cyclization reactions are a cornerstone in the synthesis of the dihydroquinolin-2(1H)-one framework. Intramolecular Friedel-Crafts-type reactions are a common approach, where a suitable precursor undergoes acid-catalyzed cyclization to form the bicyclic system. For instance, the cyclization of N-aryl-β-aminopropanoic acids or their derivatives can be induced by strong acids such as polyphosphoric acid (PPA) or sulfuric acid. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to yield the desired dihydroquinolinone.

Another prominent cyclization strategy involves the radical cyclization of α,β-unsaturated N-arylamides. These reactions can be initiated by various radical initiators and proceed via an intramolecular cyclization of an aryl radical onto the double bond of the acrylamide (B121943) moiety. rsc.org Catalyst-controlled regiodivergent cyclization offers a novel approach, allowing for the selective formation of either five-membered indolinones or six-membered dihydroquinolinones from the same starting materials by choosing the appropriate catalyst. rsc.org

Photochemical cyclizations of N-arylacrylamides also provide a metal- and additive-free pathway to dihydroquinolinones. organic-chemistry.org These reactions are often mediated by an organic photosensitizer and proceed through an energy transfer mechanism. organic-chemistry.org

Precursor-based approaches involve the synthesis of a suitable acyclic molecule that is then cyclized to form the dihydroquinolin-2(1H)-one ring system. A common precursor is 3-(2-aminophenyl)propanoic acid or its derivatives. For the synthesis of 5,6-dichloro-3,4-dihydroquinolin-2(1H)-one, a key precursor would be 3-(2-amino-4,5-dichlorophenyl)propanoic acid. This precursor can be synthesized and then subjected to intramolecular cyclization, often through the formation of a lactam.

Domino reactions, also known as tandem or cascade reactions, have emerged as highly efficient strategies for the synthesis of dihydroquinolinones from simple starting materials in a single operation. nih.gov These multi-step processes can involve a sequence of reactions such as reduction followed by cyclization, or Michael addition followed by a nucleophilic aromatic substitution (SNAr). nih.gov For example, the reaction of an appropriately substituted aniline (B41778) with an acrylic acid derivative can lead to the formation of a β-aminopropanoic acid derivative in situ, which then undergoes cyclization.

Regioselective Halogenation Strategies and Introduction of Dichloro Moieties into Quinolinone Systems

The introduction of chlorine atoms at the 5- and 6-positions of the quinolinone ring is a critical step in the synthesis of the target compound. This is typically achieved through the electrophilic halogenation of a pre-formed quinolinone or a suitable precursor. The regioselectivity of the halogenation is governed by the electronic properties of the substituents already present on the aromatic ring.

Direct chlorination of 3,4-dihydroquinolin-2(1H)-one can be challenging to control and may lead to a mixture of products. A more controlled approach involves the use of a starting material that already contains the desired chlorine atoms. For instance, starting with 3,4-dichloroaniline, a multi-step synthesis can be devised to construct the dihydroquinolinone ring while preserving the positions of the chlorine atoms.

Alternatively, regioselective chlorination of quinoline (B57606) N-oxides can be achieved using reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA). researchgate.net The N-oxide functionality activates the ring towards electrophilic attack and can direct the halogenation to specific positions. Subsequent reduction of the N-oxide would then yield the desired chlorinated quinoline derivative.

Recent advancements in C-H activation and functionalization provide powerful tools for the regioselective introduction of halogens. mdpi.com Metal-catalyzed C-H chlorination reactions, for example, can offer high regioselectivity that is directed by a functional group on the substrate.

Derivatization and Functionalization at Key Positions of the this compound Core

Once the this compound core is synthesized, it can be further modified at several key positions to generate a library of analogues. The primary sites for functionalization are the nitrogen atom of the lactam and the remaining positions on the aromatic ring.

The nitrogen atom of the dihydroquinolin-2(1H)-one ring is a nucleophilic site and can be readily functionalized through various N-substitution reactions.

N-Alkylation: This is typically achieved by treating the parent dihydroquinolinone with an alkyl halide in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the nitrogen to form an amide anion, which then acts as a nucleophile to displace the halide from the alkylating agent. A variety of alkyl groups (methyl, ethyl, benzyl (B1604629), etc.) can be introduced using this method.

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most common methods for N-arylation. These reactions involve the coupling of the dihydroquinolinone with an aryl halide in the presence of a palladium or copper catalyst, respectively, along with a suitable ligand and base.

| Reaction Type | Reagents and Conditions | Product Type | General Yields |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-dihydroquinolin-2(1H)-one | Moderate to High |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., PhBr, PhI), Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP, Xantphos), Base (e.g., Cs₂CO₃, K₃PO₄) | N-Aryl-dihydroquinolin-2(1H)-one | Good to Excellent |

| N-Arylation (Ullmann) | Aryl iodide, CuI, Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃) | N-Aryl-dihydroquinolin-2(1H)-one | Variable |

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing chlorine atoms and the carbonyl group of the lactam. However, under forcing conditions, further substitution can be achieved. The directing effects of the existing substituents will determine the position of the incoming electrophile. The chlorine atoms are ortho, para-directing, while the amide group is also ortho, para-directing. The interplay of these directing effects will influence the regiochemical outcome of the reaction.

Electrophilic Aromatic Substitution (EAS):

Nitration: Introduction of a nitro group (-NO₂) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration will be influenced by the directing effects of the existing substituents.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H).

Halogenation: Further halogenation (e.g., bromination or iodination) can be carried out using a halogen in the presence of a Lewis acid catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chlorine atoms and the carbonyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. libretexts.org Strong nucleophiles can displace one of the chlorine atoms, especially if there is additional activation from other electron-withdrawing groups on the ring. libretexts.org

Reaction with Alkoxides: Nucleophiles such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) can potentially displace a chlorine atom to form an alkoxy derivative.

Reaction with Amines: Primary or secondary amines can also act as nucleophiles to displace a chlorine atom, leading to the formation of an amino-substituted dihydroquinolinone.

| Reaction Type | Typical Reagents | Potential Product | Notes |

|---|---|---|---|

| Nitration (EAS) | HNO₃, H₂SO₄ | Nitro-5,6-dichloro-3,4-dihydroquinolin-2(1H)-one | Reaction conditions would likely be harsh due to the deactivated ring. |

| Sulfonation (EAS) | Fuming H₂SO₄ | This compound-sulfonic acid | Requires forcing conditions. |

| Alkoxylation (SNAr) | NaOR (R = alkyl) | Alkoxy-chloro-3,4-dihydroquinolin-2(1H)-one | Regioselectivity would depend on the relative activation of the C5 and C6 positions. |

| Amination (SNAr) | R₂NH | Amino-chloro-3,4-dihydroquinolin-2(1H)-one | Feasibility depends on the nucleophilicity of the amine and the activation of the aromatic ring. |

Modifications and Functionalization at the Lactam Ring

The lactam ring of this compound and its analogues is a key site for structural modification, allowing for the synthesis of a diverse range of derivatives. Functionalization can be achieved at both the nitrogen atom and the carbonyl carbon, significantly altering the compound's chemical and biological properties. Key transformations include N-alkylation, N-arylation, and reactions involving the carbonyl group, such as reduction or thionation.

N-Alkylation

N-alkylation of the lactam nitrogen introduces alkyl substituents, which can modulate the molecule's lipophilicity and steric profile. While many synthetic routes build the dihydroquinolinone scaffold using pre-alkylated precursors, direct alkylation of the N-H bond is a common and straightforward modification. This reaction typically proceeds by deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.

For instance, N-methyl-N-arylcinnamamides are frequently used as starting materials in cyclization reactions to yield N-methyl-3,4-dihydroquinolin-2(1H)-ones. mdpi.com The direct alkylation of a parent dihydroquinolinone can be achieved under standard conditions, for example, using a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide or benzyl bromide).

N-Arylation

The introduction of an aryl group at the lactam nitrogen is a significant transformation that can be accomplished through various modern cross-coupling methodologies. These reactions are crucial for creating compounds with potential applications in medicinal chemistry and materials science. The primary methods for N-arylation of lactams include the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. mdpi.comwikipedia.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (the lactam nitrogen) and an aryl halide or triflate. wikipedia.orglibretexts.org This method is known for its broad substrate scope and tolerance of various functional groups. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the lactam, deprotonation, and reductive elimination to form the N-aryl lactam. libretexts.orgyoutube.com

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide, typically at elevated temperatures. nih.govorganic-chemistry.org While historically significant, this reaction often requires harsh conditions. Modern variations have been developed using ligands and different copper sources to improve yields and moderate the reaction conditions. nih.gov

A particularly effective method for the N-arylation of quinolinone systems is the Chan-Lam coupling , which utilizes a copper catalyst to couple a nitrogen nucleophile with an arylboronic acid. mdpi.comresearchgate.net This reaction is often performed under mild conditions, frequently in the presence of air. A study on the N-arylation of 3-formylquinolin-2(1H)-ones demonstrated the efficacy of this method with a variety of substituted phenylboronic acids, achieving moderate to good yields. mdpi.com

The table below summarizes the results from the Chan-Lam N-arylation of 6-methyl-3-formylquinolin-2(1H)-one with various arylboronic acids. mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 75 |

| 2 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 68 |

| 3 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 65 |

| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 61 |

| 5 | 3-Methoxyphenylboronic acid | 1-(3-Methoxyphenyl)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 72 |

| 6 | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | 55 |

Modifications at the Lactam Carbonyl

The carbonyl group of the lactam ring is another site for functionalization, primarily through reduction or conversion to a thiocarbonyl.

Reduction to Amine: The complete reduction of the lactam amide to a cyclic amine (a 1,2,3,4-tetrahydroquinoline (B108954) derivative) is a fundamental transformation. This is typically achieved using powerful reducing agents that can reduce the highly stable amide bond. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF). An alternative two-step procedure involves activation of the amide with triflic anhydride (B1165640) (Tf₂O) followed by reduction with a milder reagent like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org These methods effectively convert the C=O group into a CH₂ group, leading to the corresponding saturated heterocyclic system.

Conversion to Thiolactam: The oxygen atom of the lactam carbonyl can be replaced with a sulfur atom to form a thiolactam. This transformation is most commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀). nih.govresearchgate.netrsc.org The reaction is typically carried out by heating the lactam with Lawesson's reagent in an inert solvent such as toluene (B28343) or dioxane. rsc.orgresearchgate.net The resulting thiolactams are valuable intermediates for further synthetic manipulations, including reactions at the sulfur atom.

The table below outlines common methodologies for the functionalization of the lactam carbonyl group.

| Transformation | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Reduction to Amine | Lithium aluminum hydride (LiAlH₄) | Cyclic Amine (Tetrahydroquinoline) | organic-chemistry.org |

| Reduction to Amine | Borane-tetrahydrofuran (BH₃·THF) | Cyclic Amine (Tetrahydroquinoline) | organic-chemistry.org |

| Conversion to Thiolactam | Lawesson's Reagent | Thiolactam | nih.govrsc.org |

| Conversion to Thiolactam | Phosphorus Pentasulfide (P₄S₁₀) | Thiolactam | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research of 5,6 Dichloro 3,4 Dihydroquinolin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 5,6-dichloro-3,4-dihydroquinolin-2(1H)-one. Both ¹H and ¹³C NMR spectroscopy offer critical insights into the molecular framework. researchgate.netulethbridge.ca

In ¹H NMR spectroscopy, four key pieces of information are obtained for each signal: chemical shift (δ), integration, multiplicity, and coupling constant. hw.ac.uk The chemical shift indicates the electronic environment of the protons. hw.ac.uk For the this compound scaffold, the aromatic protons are expected to appear in the downfield region (typically δ 6.5–9.0 ppm) due to the deshielding effects of the aromatic ring current. ulethbridge.ca The protons on the saturated portion of the dihydroquinolinone ring (at C3 and C4) would resonate further upfield. These typically appear as triplets due to coupling with their adjacent methylene (B1212753) protons. The N-H proton of the amide group often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. hw.ac.uk

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. tsijournals.com The spectrum for a this compound derivative would be expected to show distinct signals for each unique carbon atom. The carbonyl carbon (C2) of the amide group is characteristically found far downfield (δ > 160 ppm). Carbons bonded to chlorine atoms and the other aromatic carbons would appear in the aromatic region (typically δ 110–150 ppm), while the aliphatic carbons (C3 and C4) would be found in the upfield region of the spectrum. The precise chemical shifts are influenced by the electronic effects of substituents on the aromatic ring or the nitrogen atom.

| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| N-H | ¹H | 8.0 - 10.5 | Broad Singlet | Shift is solvent and concentration dependent. |

| C3-H₂ | ¹H | 2.6 - 2.9 | Triplet | Coupled to C4 protons. |

| C4-H₂ | ¹H | 3.0 - 3.3 | Triplet | Coupled to C3 protons. |

| C7-H | ¹H | 7.0 - 7.3 | Doublet | Aromatic proton adjacent to C8. |

| C8-H | ¹H | 7.4 - 7.6 | Doublet | Aromatic proton adjacent to C7. |

| C2 (C=O) | ¹³C | 165 - 175 | - | Amide carbonyl carbon. |

| C3 | ¹³C | 30 - 35 | - | Aliphatic carbon. |

| C4 | ¹³C | 38 - 45 | - | Aliphatic carbon, adjacent to aromatic ring. |

| C4a, C5, C6, C7, C8, C8a | ¹³C | 115 - 145 | - | Aromatic carbons, including two attached to chlorine. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. msu.edu For this compound derivatives, the IR spectrum provides a unique fingerprint based on its vibrational modes, which include stretching and bending. youtube.comdocbrown.info

The most characteristic absorption bands for this structural class include the N-H stretching vibration of the secondary amide, which typically appears as a sharp peak in the range of 3200–3400 cm⁻¹. The C=O stretching vibration of the amide group (often called the Amide I band) is a very strong and sharp absorption that is expected between 1650 and 1690 cm⁻¹. Other significant peaks include the C=C stretching vibrations of the aromatic ring in the 1450–1600 cm⁻¹ region. The presence of chlorine substituents is indicated by C-Cl stretching vibrations, which typically appear in the fingerprint region below 800 cm⁻¹. nanobioletters.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1650 - 1690 | Strong, Sharp |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium |

| C-N | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For novel compounds like derivatives of this compound, high-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the elemental formula.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. A key feature for this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in a characteristic pattern of peaks for the molecular ion: an M⁺ peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Electron impact (EI) ionization often causes the molecular ion to fragment into smaller, charged particles. chemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgnih.gov For the dihydroquinolinone core, common fragmentation pathways may include the cleavage of bonds adjacent to the carbonyl group (α-cleavage), potentially leading to the loss of a CO molecule (28 Da). miamioh.edu The loss of a chlorine radical (35 or 37 Da) or a molecule of HCl (36 or 38 Da) are also plausible fragmentation pathways for chlorinated aromatic compounds. nih.gov

| Ion/Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₉H₇³⁵Cl₂NO]⁺ | 215 | Molecular ion with two ³⁵Cl isotopes. |

| [M+2]⁺ | [C₉H₇³⁵Cl³⁷ClNO]⁺ | 217 | Molecular ion with one ³⁵Cl and one ³⁷Cl. |

| [M+4]⁺ | [C₉H₇³⁷Cl₂NO]⁺ | 219 | Molecular ion with two ³⁷Cl isotopes. |

| [M-CO]⁺ | [C₈H₇Cl₂N]⁺ | 187/189/191 | Loss of carbon monoxide from the molecular ion. |

| [M-Cl]⁺ | [C₉H₇ClNO]⁺ | 180/182 | Loss of a chlorine radical from the molecular ion. |

| [M-HCl]⁺ | [C₉H₆ClNO]⁺ | 179/181 | Loss of hydrogen chloride from the molecular ion. |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are essential for monitoring reaction progress, assessing the purity of the final product, and for the purification of target compounds.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to qualitatively monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The separated spots are visualized under UV light.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique used for both the quantitative analysis of purity and for preparative-scale purification. researchtrend.net Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape. sielc.comnih.gov The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic system strongly absorbs. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination. researchtrend.net

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or 30-40 °C |

Structure Activity Relationship Sar Elucidation for 5,6 Dichloro 3,4 Dihydroquinolin 2 1h One Analogues

Influence of Chlorine Substituents on Biological Potency and Selectivity

The presence and position of chlorine atoms on the quinolinone ring are significant determinants of biological activity. The introduction of chlorine into a biologically active molecule can substantially alter its properties. researchgate.neteurochlor.org Halogen atoms, particularly chlorine, can enhance physicochemical properties such as lipophilicity, which may improve cell membrane permeability. nih.govresearchgate.net

The dichloro substitution pattern in 5,6-dichloro-3,4-dihydroquinolin-2(1H)-one is a critical feature. The effects of chlorine substituents are often associated with an increase in lipophilicity and the potential for non-bonding interactions with target binding sites. researchgate.net The electron-withdrawing nature of chlorine also influences the electron density of the aromatic ring, which can affect interactions with biological targets. nih.gov

In various classes of compounds, the number and location of chlorine atoms dramatically impact potency and selectivity. For instance, in some series of compounds, replacing a fluorine atom with a chlorine atom leads to an enhancement of biological activity. nih.gov The addition of one or two chloro substituents has been shown to increase the stability of some inhibitors compared to their parent analogues. nih.gov However, it is important to note that in other cases, chlorination can diminish or abolish biological activity, highlighting that a chlorine atom, like any substituent, acts as a modulator of activity that must be empirically tested. eurochlor.orgresearchgate.net

| Substitution Pattern | Potential Influence on Properties | General Effect on Biological Activity |

|---|---|---|

| Monochloro (e.g., 6-chloro) | Moderate increase in lipophilicity. | May increase potency compared to the unsubstituted parent compound. mdpi.com |

| Dichloro (e.g., 5,6-dichloro) | Significant increase in lipophilicity and altered electronic distribution. | Often leads to enhanced potency, but position is critical. researchgate.netmdpi.com |

| Trichloro | High lipophilicity, potential for steric hindrance. | Can either increase or decrease activity depending on the target and specific substitution pattern. |

| No Chlorine (unsubstituted) | Lower lipophilicity. | Generally serves as a baseline for activity; often less potent than chlorinated analogues. nih.gov |

Positional Effects of Functional Groups on Pharmacological Profiles

The pharmacological profile of dihydroquinolinone analogues is highly sensitive to the position of various functional groups on the core structure. Beyond the chlorine substituents, modifications at other positions of the bicyclic system can lead to significant changes in activity and selectivity.

Structure-activity relationship studies on related quinoline (B57606) scaffolds have demonstrated that the placement of substituents on the aromatic ring is critical. For example, introducing substituents at certain positions may compromise potency due to steric hindrance, while substitution at other positions can be beneficial. nih.gov The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, also plays a pivotal role in modulating the compound's potential activity. mdpi.com

For the 3,4-dihydroquinolin-2(1H)-one scaffold, key positions for modification include:

The Aromatic Ring (Positions 5, 6, 7, 8): As discussed, halogenation at positions 5 and 6 is a defining feature. Introducing other groups like methoxy (B1213986) or trifluoromethyl at these or other positions can fine-tune electronic properties and interactions with the target.

The Saturated Ring (Positions 3 and 4): Introducing substituents on the aliphatic portion of the molecule can affect its three-dimensional shape and introduce chiral centers, which has significant implications for activity (see section 5.3).

| Position of Functional Group | Type of Functional Group | Potential Impact on Pharmacological Profile |

|---|---|---|

| Positions 5, 6, 7 | Halogens (Cl, F) | Influences lipophilicity and electronic character, directly impacting potency. nih.gov |

| Position 1 (N-H) | Alkyl, Aryl groups | Alters steric profile and can introduce new hydrophobic interactions. |

| Position 3 | Methyl, Hydroxyl | Can create a chiral center, leading to stereospecific interactions. |

| Position 4 | Aryl, Heteroaryl | May provide additional binding interactions with the target protein. |

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a critical factor in drug design, as biological systems are chiral environments. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, including their pharmacokinetics and pharmacodynamics. nih.govresearchgate.net One enantiomer may be highly active (the eutomer) while the other is less active or inactive (the distomer), or they may even have different or opposing pharmacological effects. researchgate.netmdpi.com

While this compound itself is achiral, the introduction of a substituent at the C3 or C4 position of the dihydroquinolinone ring would create a chiral center. Consequently, the molecule would exist as a pair of enantiomers (R and S). It is highly probable that these enantiomers would display different biological activities due to their distinct three-dimensional arrangements, which would lead to differential binding at a chiral receptor or enzyme active site. nih.gov

Therefore, for any analogue of this compound that possesses a stereocenter, it is essential to separate and evaluate the individual enantiomers to fully characterize their pharmacological profiles and identify the more potent and selective isomer. researchgate.net

| Stereoisomer | Hypothetical Biological Activity | Rationale |

|---|---|---|

| (R)-enantiomer | Potentially high affinity for the target. | The specific 3D arrangement of substituents may allow for optimal binding interactions with a chiral biological target. nih.gov |

| (S)-enantiomer | Potentially low or no affinity for the target. | The mirror-image 3D arrangement may result in steric clashes or an inability to form key interactions within the target's binding site. researchgate.net |

| Racemic Mixture (1:1 of R and S) | Activity would be an average of the two enantiomers. | The overall observed activity would be diluted by the presence of the less active or inactive enantiomer. researchgate.net |

Pharmacophore Development and Molecular Recognition Principles

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Developing a pharmacophore for analogues of this compound helps in understanding the key molecular recognition principles required for interaction with its biological target and aids in the virtual screening of databases to find new, structurally diverse compounds with similar activity. nih.govnih.gov

Based on the structure of this compound, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the lactam ring is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The amide nitrogen (N-H) of the lactam ring serves as a hydrogen bond donor.

Aromatic/Hydrophobic Region: The dichlorinated benzene (B151609) ring provides a significant hydrophobic region and is capable of engaging in aromatic interactions (e.g., π-π stacking) with the target. The chlorine atoms contribute to the hydrophobic character.

Hydrophobic/Aliphatic Region: The saturated -CH2-CH2- portion of the dihydroquinolinone ring provides an aliphatic hydrophobic feature.

The spatial relationship between these features is critical for proper binding and biological activity. researchgate.net A successful pharmacophore model can guide the design of new analogues by ensuring that proposed modifications retain these crucial interaction points. nih.gov

| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction with Biological Target |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen at C2 | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) on the target protein. |

| Hydrogen Bond Donor | Amide hydrogen at N1 | Forms hydrogen bonds with acceptor groups (e.g., C=O, nitrogen atoms) on the target protein. |

| Aromatic Ring | Dichlorinated benzene ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature | Chlorine atoms, aliphatic C3-C4 bridge | Engages with hydrophobic pockets in the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjmchemsci.com For analogues of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthesis efforts and accelerating the drug discovery process.

To build a QSAR model, a dataset of analogues with their measured biological activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors fall into several categories:

Electronic Descriptors: (e.g., partial charges, dipole moment) describe the electronic properties of the molecule, which are important for electrostatic interactions.

Steric Descriptors: (e.g., molecular volume, surface area) describe the size and shape of the molecule, which are critical for fitting into a binding site.

Hydrophobic Descriptors: (e.g., LogP) quantify the lipophilicity of the molecule, which affects membrane permeability and hydrophobic interactions.

Topological Descriptors: Describe the connectivity and branching of atoms within the molecule.

Statistical methods are then used to generate an equation that links these descriptors to biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), also consider the three-dimensional fields (steric and electrostatic) surrounding the molecules, providing a more detailed understanding of the SAR. researchgate.netnih.gov The resulting models can highlight which properties are most important for activity, guiding further chemical modifications. nih.gov

| Descriptor Class | Example Descriptors | Relevance to SAR of Dihydroquinolinone Analogues |

|---|---|---|

| Hydrophobic | LogP (octanol-water partition coefficient) | Correlates with membrane permeability and hydrophobic interactions at the target site. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's ability to participate in electronic and polar interactions. researchgate.net |

| Steric | Molecular Weight, Molecular Volume | Relates to the size and shape of the molecule and how well it fits into the binding pocket. researchgate.net |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular branching and complexity, which can influence binding affinity. |

Computational Chemistry and Molecular Modeling Applications in 5,6 Dichloro 3,4 Dihydroquinolin 2 1h One Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one, DFT calculations could provide valuable insights into its fundamental chemical properties.

Researchers would typically use DFT to calculate quantum chemical parameters that describe the molecule's reactivity. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps help identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby predicting how the molecule might interact with other chemical species. Such calculations would elucidate the influence of the two chlorine atoms on the quinolinone core's reactivity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In a hypothetical study involving this compound, molecular docking would be employed to screen its potential as an inhibitor for various protein targets. The process involves generating a 3D structure of the compound and placing it into the active site of a target protein. A scoring function then estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The simulation can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for understanding the compound's potential mechanism of action and for guiding further lead optimization.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. By simulating these movements, MD can provide a detailed view of a molecule's conformational flexibility and the dynamics of its interaction with a biological target.

For this compound, an MD simulation could be used to explore its different possible three-dimensional shapes (conformations) in a solvent environment, mimicking physiological conditions. When a promising ligand-target complex is identified through molecular docking, MD simulations are often performed to assess the stability of this complex over time. The simulation can reveal whether the ligand remains securely bound in the active site or if it dissociates. It also provides insights into how the protein's structure might change upon ligand binding, offering a more dynamic and realistic picture than the static view provided by docking alone.

Virtual Screening and Rational Library Design for Novel Chemical Entities

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

If this compound were identified as a hit compound with desirable activity, its structure could be used as a template for virtual screening and rational library design. Using techniques like pharmacophore modeling or similarity searching, researchers could screen virtual databases containing millions of compounds to find molecules with similar structural features or predicted binding properties.

Furthermore, the core structure of this compound could serve as a scaffold for creating a de novo library of related compounds. By computationally adding different functional groups to this scaffold and evaluating their predicted binding affinities through methods like docking, a focused library of novel chemical entities with potentially improved potency and selectivity can be designed for synthesis.

Applications in Medicinal Chemistry and Early Stage Drug Discovery for 5,6 Dichloro 3,4 Dihydroquinolin 2 1h One Based Compounds

Scaffold Optimization and Lead Compound Identification

The process of discovering a new drug often begins with identifying a "hit"—a compound showing desired biological activity—which is then optimized into a "lead" compound with more drug-like properties. rjppd.org The 3,4-dihydroquinolin-2(1H)-one scaffold serves as a valuable starting point for this process. ijddd.com Scaffold optimization involves systematically modifying the core structure and its substituents to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. ijddd.com

Structure-activity relationship (SAR) studies are crucial for guiding scaffold optimization. These studies reveal how specific structural features of a molecule contribute to its biological activity. nih.gov For instance, in related heterocyclic systems, it has been shown that the six-membered lactam ring of the dihydroquinoxalin-2(1H)-one core is a critical structure for high antitumor potency. nih.govnih.gov Similarly, for tetrahydroisoquinoline-based inhibitors, SAR studies have demonstrated that the nature and position of substituents significantly impact activity; for example, higher lipophilicity often correlates with improved potency, and the type of chemical linker used to attach side chains is important for target binding. nih.gov

For derivatives of 5,6-dichloro-3,4-dihydroquinolin-2(1H)-one, optimization efforts would focus on:

Substitution on the Aromatic Ring: The existing chloro groups at the 5- and 6-positions fix certain electronic and steric properties. Further modifications could involve adding other functional groups to probe interactions with the biological target.

Modification at the N1-position: The nitrogen atom of the lactam can be substituted with various groups to explore new binding interactions and modulate properties like solubility. 1-Aryl-3,4-dihydroquinolin-2(1H)-one, for instance, was identified as a potent norepinephrine (B1679862) reuptake inhibitor. mdpi.com

Substitution at the C3 and C4 positions: Introducing substituents on the saturated portion of the ring can create chiral centers and allow for precise three-dimensional orientations within a target's binding site.

Through systematic synthetic modifications and biological screening, a hit compound based on the this compound scaffold can be refined into a lead compound, which serves as the foundation for developing a clinical candidate. ijddd.comnih.gov

Rational Design and Synthesis of Novel Dihydroquinolin-2(1H)-one Derivatives as Potential Therapeutic Agents

Rational drug design leverages knowledge of a biological target's structure and mechanism to create specific and potent inhibitors. The 3,4-dihydroquinolin-2(1H)-one scaffold has been the subject of numerous rational design and synthesis campaigns aimed at producing novel therapeutic agents. researchgate.netnih.govnih.gov The development of efficient synthetic methods, such as the catalytic annulation of α,β-unsaturated N-arylamides, has facilitated the creation of diverse libraries of these compounds for biological evaluation. researchgate.netmdpi.com

Recent research has yielded several promising derivatives with distinct therapeutic potential:

Dual AKR1B1/ROS Inhibitors: To address the low bioactivity of many aldose reductase (AKR1B1) inhibitors for treating diabetic complications, a series of novel 3,4-dihydroquinolin-2(1H)-one derivatives were designed as dual inhibitors of AKR1B1 and Reactive Oxygen Species (ROS). nih.gov This approach led to the identification of highly potent compounds. nih.gov

Antihypertensive Agents: Hydroxy-3,4-dihydroquinolin-2(1H)-ones have been synthesized and further derivatized to produce guanidines intended as potential antihypertensive agents. researchgate.net The synthetic route involved intramolecular Friedel-Crafts alkylation followed by reaction with dibromoalkanes and guanidine (B92328) hydrochloride. researchgate.net

VEGFR2 Inhibitors for Glioblastoma: Recognizing the need for therapeutics that can cross the blood-brain barrier (BBB), researchers have designed and synthesized novel 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in glioblastoma. nih.gov Computational studies, including molecular docking and ADME predictions, suggested these derivatives have the potential to cross the BBB and exhibit antitumor activity. nih.gov

The following table summarizes key findings from these research efforts:

| Compound/Series | Therapeutic Target | Key Findings |

| Compound 8a | AKR1B1 (Aldose Reductase) | Most active derivative with an IC₅₀ value of 0.035 μM. nih.gov |

| Compound 8b | ROS (Reactive Oxygen Species) | Phenolic 3,5-dihydroxyl compound with potent anti-ROS activity, comparable to Trolox. nih.gov |

| N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl} guanidines | Antihypertensive | Synthesized as potential antihypertensive agents. researchgate.net |

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives | VEGFR2 | Designed as potential inhibitors for glioblastoma therapy; in silico studies suggest favorable BBB penetration. nih.gov |

Utilization as Versatile Synthetic Building Blocks in Complex Molecular Architectures

The stable heterocyclic core of 3,4-dihydroquinolin-2(1H)-one makes it an excellent building block, or synthon, for the construction of more complex molecular architectures. researchgate.netnih.gov Its structure contains multiple reactive sites that can be selectively modified, allowing chemists to use it as a scaffold upon which to build larger molecules with tailored biological functions. mdpi.com

The chemical versatility of this scaffold is demonstrated by its use in various synthetic strategies:

Precursors for Fused Ring Systems: Related dihydropyridone cores have been used as versatile intermediaries to synthesize more complex structures, such as 1,5-benzodiazepines fused to a dihydropyridine (B1217469) moiety, which have shown neuroprotective and antioxidant properties. mdpi.com

Domino Reactions: The dihydroquinolinone ring system can be constructed through efficient domino reactions, where multiple chemical transformations occur in a single step without isolating intermediates. nih.gov This highlights the fundamental stability and favorable reaction kinetics associated with forming this scaffold. nih.gov

Solid-Phase Synthesis: The principles of using heterocyclic precursors as building blocks are well-established. For example, related dihydroquinazoline-2(1H)-one derivatives have been created using solid-phase synthesis, a technique that allows for the rapid generation of a diverse library of compounds by attaching the initial building block to a resin. nih.gov

The this compound variant, with its defined substitution pattern, serves as a well-characterized starting material. Chemists can leverage the reactivity of the lactam nitrogen, the alpha-carbon to the carbonyl group, and the aromatic ring (via further substitution) to elaborate the structure into more intricate molecules for drug discovery programs.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies for Lead Candidates

Once a promising lead compound is identified through optimization and synthesis, it must undergo rigorous preclinical evaluation before it can be considered for human trials. nuvisan.com This stage involves detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies. PK studies investigate what the body does to the drug, while PD studies examine what the drug does to the body.

For a lead candidate derived from the this compound scaffold, preclinical development would involve a series of in vitro and in vivo assays to characterize its profile: nuvisan.com

Pharmacokinetics (PK): The goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Absorption: Permeability assays (e.g., Caco-2) are used to predict how well the drug is absorbed from the gut. nuvisan.com

Distribution: Plasma protein binding is measured, as only the unbound fraction of a drug is typically active. nuvisan.com

Metabolism: In vitro studies using liver microsomes and hepatocytes identify metabolic pathways and potential drug-drug interactions, for instance, by assessing inhibition or induction of cytochrome P450 (CYP) enzymes. nuvisan.com

Excretion: Animal studies are conducted to determine the compound's half-life, clearance rate, and routes of elimination from the body. science.gov

Pharmacodynamics (PD): These studies aim to confirm that the drug engages its intended target in a living system and produces the desired therapeutic effect. nuvisan.com This involves:

Target Engagement: Developing assays to measure whether the drug is binding to its target (e.g., a specific enzyme or receptor) in vivo. nuvisan.com

Biomarker Analysis: Identifying and monitoring biological markers that indicate the drug is having the intended physiological effect. nuvisan.com

Efficacy Studies: Testing the lead candidate in animal models of the disease to demonstrate its therapeutic benefit.

The data gathered from these PK/PD studies are essential for establishing a preliminary therapeutic window and guiding the design of first-in-human clinical trials. scispace.com

Future Research Directions and Translational Perspectives for Dihydroquinolin 2 1h One Chemistry

Exploration of Undiscovered Biological Targets for 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one and its Derivatives

While the biological activities of dihydroquinolin-2(1H)-one derivatives have been investigated against several known targets, a vast landscape of potential molecular interactions remains to be explored. Future research should focus on identifying and validating novel biological targets for this compound and its analogs to unlock their full therapeutic potential.

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown a diverse range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. tandfonline.combohrium.com These compounds interact with various pharmaceutical target proteins, and some have even been approved for clinical use. bohrium.com A significant area of interest is the development of multi-target agents. For instance, novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as dual inhibitors targeting both aldose reductase (AKR1B1) and reactive oxygen species (ROS), which could be beneficial in treating diabetic complications. nih.gov One such derivative demonstrated high potency against AKR1B1 with an IC50 value of 0.035 μM. nih.gov

In the realm of cancer research, in silico studies have suggested that dihydroquinoline derivatives could act as anticancer agents by binding with high affinity to human aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.net The quinolinone scaffold is considered a "privileged structure" for developing new drugs, with various derivatives showing potential in treating conditions ranging from atherosclerosis to viral infections. mdpi.commdpi.com

The exploration of undiscovered biological targets could be accelerated through high-throughput screening of this compound and its derivatives against diverse panels of enzymes, receptors, and other biologically relevant macromolecules. Techniques such as chemical proteomics and affinity-based protein profiling can be employed to identify direct binding partners of these compounds within the cellular environment. Furthermore, phenotypic screening approaches, where the effect of the compounds on cellular or organismal behavior is observed without a preconceived target, can reveal unexpected therapeutic applications.

Table 1: Selected Biological Targets of Dihydroquinolin-2(1H)-one Derivatives

| Derivative Class | Target(s) | Potential Therapeutic Application |

| 3,4-dihydroquinolin-2(1H)-one derivatives | Aldose reductase (AKR1B1), Reactive Oxygen Species (ROS) | Diabetic complications |

| Dihydroquinoline derivatives | Aldehyde dehydrogenase 1A1 (ALDH1A1) | Cancer |

| 4-Hydroxy-2-quinolinone derivatives | Soybean Lipoxygenase (LOX) | Inflammation |

| (+)-Scandine | Not specified | Atherosclerosis |

| HIV-1 reverse transcriptase inhibitors B | HIV-1 reverse transcriptase | HIV/AIDS |

| (−)-Pinolinone | Epstein-Barr virus early antigen (EBV-EA) activation | Viral infections |

Development of Advanced Synthetic Methodologies for Enhanced Chemical Diversity and Scalability

The ability to efficiently synthesize a diverse library of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Future research should focus on developing novel and efficient synthetic routes that allow for greater chemical diversity and are amenable to large-scale production.

Recent advances in catalysis have provided new avenues for the synthesis of dihydroquinolin-2(1H)-ones. For example, a silver-catalyzed cascade cyclization of cinnamamides with diphenylphosphine (B32561) oxide has been developed. mdpi.com Additionally, palladium-catalyzed oxidative arylalkylation of alkenes has been utilized to construct cyano-substituted dihydroquinolinones. mdpi.com These methods offer opportunities to introduce a variety of functional groups onto the dihydroquinolinone scaffold.

The development of combinatorial chemistry and high-throughput synthesis techniques will be instrumental in rapidly generating large libraries of analogs. Methodologies that allow for late-stage functionalization of the this compound core are particularly valuable, as they enable the diversification of a common intermediate. Furthermore, the exploration of green chemistry principles in the synthesis of these compounds will be important for ensuring environmental sustainability and reducing production costs.

Integration of Artificial Intelligence and Machine Learning in Rational Derivative Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery. In the context of this compound, these computational tools can be leveraged to accelerate the design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

In silico studies have already demonstrated the potential of molecular docking to predict the binding affinity of dihydroquinoline derivatives to specific protein targets. researchgate.net AI and ML algorithms can be trained on existing SAR data to build predictive models that can screen virtual libraries of compounds and identify those with the highest probability of being active. These models can also be used to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, allowing for the early deselection of compounds with unfavorable profiles. Generative AI models can even design entirely new molecular structures based on desired properties, expanding the chemical space for exploration.

Investigation of Targeted Delivery Systems for Quinolinone-Based Agents

To maximize the therapeutic efficacy and minimize the potential side effects of this compound and its derivatives, the development of targeted delivery systems is a critical area of future research. These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and dendrimers, can be engineered to encapsulate quinolinone-based agents and target specific tissues or cells. This can be achieved by decorating the surface of the nanoparticles with targeting ligands, such as antibodies or peptides, that recognize receptors overexpressed on diseased cells.

Another promising approach is the development of antibody-drug conjugates (ADCs), where a potent quinolinone derivative is chemically linked to a monoclonal antibody that targets a specific cancer antigen. This strategy has the potential to deliver highly cytotoxic agents directly to tumor cells while sparing healthy tissues.

Potential for Application in Fields Beyond Traditional Medicinal Chemistry

The unique chemical properties of the dihydroquinolin-2(1H)-one scaffold suggest that its applications may extend beyond the realm of traditional medicinal chemistry. Future research should explore the potential of this compound and its derivatives in other scientific and technological fields.

For instance, the fluorescent properties of some quinolinone derivatives could be exploited in the development of chemical sensors and bioimaging agents. Their ability to interact with biological macromolecules could also be harnessed for the development of new diagnostic tools.

In the field of materials science, dihydroquinolinone-based polymers could exhibit interesting optical or electronic properties. Furthermore, the biological activity of these compounds could find applications in agrochemistry, for example, as novel pesticides or plant growth regulators. The antifouling activity of certain dihydroquinolin-2-one-containing alkaloids against barnacle larvae suggests potential applications in marine coatings. researchgate.net

By thinking beyond the traditional boundaries of medicinal chemistry, researchers can unlock the full potential of the this compound scaffold and its derivatives, leading to innovations in a wide range of scientific and technological domains.

Q & A

Q. What are the common synthetic routes for 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of substituted anilines or reduction of nitro intermediates. For example, describes a multi-step synthesis using hydrogenation with palladium on carbon (Pd/C) to reduce nitro groups (72.9% yield). Reaction solvents (e.g., ethanol, THF) and catalysts (e.g., LiAlH₄, SOCl₂) critically impact purity and efficiency . Key steps:

Q. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What solvent systems are optimal for recrystallizing this compound analogs?

Methodological Answer: Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are preferred. highlights chloroform (CHCl₃) for high solubility, while ethanol-water systems (1:1 v/v) minimize impurities . For halogenated analogs, dichloromethane (DCM) with slow evaporation enhances crystal formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for dihydroquinolinone derivatives?

Methodological Answer: Contradictions often arise from tautomerism or rotameric equilibria. Strategies include:

- Variable-Temperature NMR: Identify dynamic processes (e.g., coalescence of signals at elevated temperatures) .

- DFT Calculations: Compare experimental and computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) .

- X-ray Crystallography: Resolve ambiguities in solid-state structures (e.g., confirming lactam vs. enol forms) .

Q. What strategies mitigate hazards during large-scale synthesis of halogenated dihydroquinolinones?

Methodological Answer: Address acute toxicity (H302, H315) and respiratory hazards (H335) per :

Q. How do substituent effects (e.g., Cl, Br) influence the biological activity of dihydroquinolinone derivatives?

Q. What analytical methods quantify trace impurities in dihydroquinolinone intermediates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.